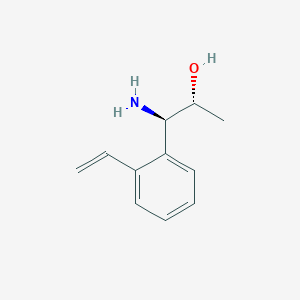![molecular formula C7H8N4 B13047768 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of ethoxymethylenmalonitrile in ethanol as a solvent . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-C]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve higher yields and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Wissenschaftliche Forschungsanwendungen
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antitumor agent and enzymatic inhibitor.
Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and other optical applications.
Biological Research: It is used as a fluorescent probe for studying intracellular processes and interactions with biomolecules.
Industrial Applications: The compound’s stability and reactivity make it valuable in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methylpyrazolo[1,5-C]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. Additionally, its ability to form stable complexes with metal ions makes it useful in chelation therapy and other medical applications .
Vergleich Mit ähnlichen Verbindungen
5-Methylpyrazolo[1,5-C]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but lacks the methyl group at the 5-position, which can influence its reactivity and applications.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
5-methylpyrazolo[1,5-c]pyrimidin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-5-4-6-2-3-9-11(6)7(8)10-5/h2-4H,1H3,(H2,8,10) |
InChI-Schlüssel |
OCPCAPXKORBPNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=NN2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)





![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylic acid](/img/structure/B13047750.png)
![9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13047751.png)
![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)


![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
